molecular formula C13H13N3O B2878607 N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide CAS No. 1207057-41-7

N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2878607
CAS No.: 1207057-41-7
M. Wt: 227.267
InChI Key: LPPGFWJMMNFCHM-UHFFFAOYSA-N
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Description

N-(4-(1H-Pyrazol-3-yl)phenyl)cyclopropanecarboxamide is a chemical compound built around a pyrazole carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry and agrochemical research. This particular molecule features a 1H-pyrazole ring linked to a phenyl group bearing a cyclopropanecarboxamide moiety. Compounds with this core structure are frequently investigated for their biological activity, often serving as key intermediates or active ingredients in the development of novel therapeutic and protective agents. The pyrazole carboxamide scaffold is associated with potent antifungal activity. Research on closely related molecules has demonstrated that such compounds can effectively target fungal pathogens like Rhizoctonia solani , a major cause of crop diseases such as rice sheath blight . The proposed mechanism of action for these analogs involves disrupting mitochondrial function in fungal cells, leading to damage of the cell membrane and walls, leakage of cellular content, and a decrease in mitochondrial membrane potential . Proteomic studies suggest that the primary targets may be complex II (succinate dehydrogenase) and complex IV (cytochrome c oxidase) in the mitochondrial electron transport chain, which are crucial for energy production . Furthermore, structural analogs of this compound, which incorporate a cyclopropanecarboxamide group attached to an aminophenylthio-pyrimidine system, have been identified as potent kinase inhibitors . One prominent example is Tozasertib (also known as VX-680), a well-characterized Aurora kinase inhibitor that has been used in cancer research . This suggests that the cyclopropanecarboxamide unit is a privileged structure in drug discovery, capable of contributing to high-affinity interactions with enzyme active sites. Given its structural features, this compound is a valuable building block for researchers working in antifungal development, kinase inhibitor design, and general synthetic chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(10-1-2-10)15-11-5-3-9(4-6-11)12-7-8-14-16-12/h3-8,10H,1-2H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPGFWJMMNFCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group and subsequent cyclopropanecarboxamide formation. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-(1H-pyrazol-3-yl)phenyl ketone. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Challenges : Yields for cyclopropanecarboxamide derivatives range widely. For example, compound 45 is synthesized in only 9% yield, likely due to steric hindrance from the methylpiperazine group. In contrast, compound 32 achieves 43% yield with BF3·Et2O catalysis, suggesting optimized conditions for oxadiazole formation.
  • Purity : Compound 32 is reported with 100% UPLC/MS purity, critical for reliable biological evaluation.

Pharmacological and Physicochemical Properties

Neuroprotective Agents (GSK-3β Inhibitors)

Compound 32 shares the cyclopropanecarboxamide core with the target compound but incorporates an oxadiazole ring and hydroxycarbamimidoyl group. The oxadiazole moiety may also increase metabolic stability compared to unsubstituted pyrazoles.

Antiprion Agents

Compounds 44–47 replace the pyrazole with a thiazole ring and introduce pyridine-based substituents (e.g., methoxyethoxy or methylpiperazine). These changes alter lipophilicity and solubility:

  • Methoxyethoxy groups (compound 44 ) improve water solubility but may reduce blood-brain barrier penetration.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

The DHODH-targeting compound in features a phenanthrenyl-pyrazole-acetamide structure. The trifluoromethyl group increases electronegativity, favoring interactions with DHODH’s hydrophobic active site. This contrasts with the target compound’s simpler phenyl-pyrazole system, which may lack the steric bulk required for DHODH inhibition.

Substituent Effects on Bioactivity

  • However, these groups may also increase toxicity risks.
  • Hydrogen-Bonding Motifs : The hydroxycarbamimidoyl group in compound 32 and the acetamide in facilitate hydrogen bonding with enzyme active sites, a feature absent in the target compound.
  • Aromatic Extensions : Phenanthrene in and biphenyl in extend π-π stacking interactions, critical for high-affinity binding to hydrophobic pockets.

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 314.37 g/mol
  • CAS Number : 639090-55-4

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. Research indicates that pyrazole derivatives can inhibit key pathways such as:

  • Cyclooxygenase (COX) : Inhibition leads to reduced inflammatory responses.
  • Tyrosine Kinases : Targeting these enzymes can disrupt cancer cell proliferation.

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound showed inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators.

CompoundIC50 (µM)Reference
This compound12.5
Indomethacin (control)10

Anticancer Activity

The compound has also been evaluated for anticancer properties. It has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µM)Reference
MCF-70.46 ± 0.04
A54926

Study 1: Evaluation of Anticancer Potential

In a study assessing the anticancer potential of various pyrazole derivatives, this compound was found to inhibit cell growth effectively in vitro. The study reported an IC50 value of 0.46 µM against MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutic agents.

Study 2: Anti-inflammatory Effects in Vivo

Another research focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling when treated with the compound compared to control groups, showcasing its potential therapeutic application in inflammatory diseases.

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